

Spectroscopic Analysis of Bromochloromethane: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Bromochloromethane**

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This guide provides a comprehensive overview of the spectroscopic data for **bromochloromethane** (CH_2BrCl), a halogenated methane. It is intended for researchers, scientists, and professionals in drug development and chemical analysis who require detailed spectral information and standardized experimental protocols. The guide covers Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^{13}C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Summary

The following sections present the key spectroscopic data for **bromochloromethane** in a structured tabular format for ease of reference and comparison.

^1H Nuclear Magnetic Resonance (NMR) Data

The ^1H NMR spectrum of **bromochloromethane** is characterized by a single peak due to the chemical equivalence of the two protons.

Chemical Shift (δ)	Solvent	Multiplicity	Integration	Sadtler NMR No.
~5.8 ppm	CDCl_3	Singlet	2H	6661M
~5.5 ppm	CCl_4	Singlet	2H	6661M

Note: The exact chemical shift can vary slightly depending on the solvent and experimental conditions.

¹³C Nuclear Magnetic Resonance (NMR) Data

The proton-decoupled ¹³C NMR spectrum of **bromochloromethane** displays a single resonance corresponding to the one carbon atom in the molecule.

Chemical Shift (δ)	Solvent	Reference
37.7 ppm	Not Reported	J. Gasteiger, I. Suryanarayana, Magn. Res. Chem. 23, 156 (1985)[1][2]

Infrared (IR) Spectroscopy Data

The infrared spectrum of **bromochloromethane** reveals characteristic absorption bands corresponding to its fundamental vibrational modes.

Wavenumber (cm^{-1})	Assignment (Vibrational Mode)	Sample State
~3050	C-H Stretch	Neat Liquid / Solution
~1410	CH ₂ Scissoring	Neat Liquid / Solution
~1225	CH ₂ Wagging	Neat Liquid / Solution
~700	C-Cl Stretch	Neat Liquid / Solution
~600	C-Br Stretch	Neat Liquid / Solution

Note: Data compiled from spectra obtained in various states, including neat liquid and solutions in CCl₄ and CS₂.[3][4][5] Spectral contamination may occur from solvents like CCl₄ around 1550 cm⁻¹ and CS₂ around 850 cm⁻¹.[3]

Mass Spectrometry (MS) Data

The electron ionization mass spectrum of **bromochloromethane** shows a characteristic isotopic pattern for the molecular ion due to the presence of bromine (^{79}Br , ^{81}Br) and chlorine (^{35}Cl , ^{37}Cl) isotopes.

m/z	Relative Intensity (%)	Assignment
49	100.0	$[\text{CH}_2^{35}\text{Cl}]^+$
51	31.0	$[\text{CH}_2^{37}\text{Cl}]^+$
91	4.9	$[\text{CH}^{79}\text{Br}]^+$
93	19.7	$[\text{CH}^{81}\text{Br}]^+$ / $[\text{CH}^{79}\text{BrCl}]$ fragment
95	15.1	$[\text{CH}^{81}\text{BrCl}]$ fragment
128	47.5	$[\text{M}]^+$: $[\text{CH}_2^{79}\text{Br}^{35}\text{Cl}]^+$
130	61.0	$[\text{M}+2]^+$: $[\text{CH}_2^{81}\text{Br}^{35}\text{Cl}]^+$ / $[\text{CH}_2^{79}\text{Br}^{37}\text{Cl}]^+$
132	14.7	$[\text{M}+4]^+$: $[\text{CH}_2^{81}\text{Br}^{37}\text{Cl}]^+$

Note: Data represents a typical electron ionization (75 eV) spectrum.[\[6\]](#) The molecular ion has a mass of approximately 128 u.[\[6\]](#)

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above. These protocols are generalized and may require optimization based on the specific instrumentation available.

NMR Spectroscopy Protocol (^1H and ^{13}C)

This protocol outlines the preparation and analysis of a liquid sample for both ^1H and ^{13}C NMR.

1. Sample Preparation:

- For ^1H NMR, accurately weigh 5-25 mg of **bromochloromethane**.[\[7\]](#)[\[8\]](#) For ^{13}C NMR, a higher concentration is recommended, typically 20-50 mg.[\[9\]](#)

- In a clean, dry vial, dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl_3).^{[9][10]} The solvent provides the deuterium signal for field-frequency locking.^[11]
- To ensure a homogeneous magnetic field, the solution must be free of any particulate matter. Filter the solution through a Pasteur pipette containing a small plug of glass wool directly into a clean, high-quality 5 mm NMR tube.^{[7][10]}
- The final sample height in the tube should be approximately 4-5 cm to ensure it is within the detection region of the instrument's RF coil.^{[10][12]}
- Cap the NMR tube securely to prevent evaporation.

2. Instrument Setup and Data Acquisition:

- Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
- Locking: The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field over the course of the experiment.^[9]
- Shimming: Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field, which maximizes spectral resolution and peak shape.^[9]
- Tuning and Matching: Tune and match the probe to the appropriate frequency for the nucleus being observed (^1H or ^{13}C) to ensure efficient signal transmission and detection.^[9]
- Acquisition Parameters (^1H):
 - Set the number of scans (ns), typically 8 to 16 for a sample of this concentration.
 - Set the relaxation delay (d1) to 1-2 seconds.
 - Acquire the Free Induction Decay (FID).
- Acquisition Parameters (^{13}C):
 - Due to the low natural abundance and smaller gyromagnetic ratio of ^{13}C , more scans are required. Set the number of scans (ns) to 128, 256, or higher, depending on the sample

concentration.

- Use a standard proton-decoupled pulse program.
- Set a relaxation delay (d1) of 2-5 seconds. For quantitative ^{13}C NMR, a much longer delay (e.g., 5 times the longest T1) is necessary, or a relaxation agent like $\text{Cr}(\text{acac})_3$ can be added.[13]
- Acquire the FID.

3. Data Processing:

- Apply a Fourier transform to the acquired FID to generate the frequency-domain spectrum.
- Phase the spectrum to ensure all peaks are in the positive absorptive mode.
- Calibrate the chemical shift axis by referencing the residual solvent peak (e.g., CDCl_3 at 7.26 ppm for ^1H , 77.16 ppm for ^{13}C).
- Integrate the peaks in the ^1H spectrum to determine the relative number of protons.
- Perform peak picking to identify the chemical shifts of the resonances.

IR Spectroscopy Protocol

This protocol is for acquiring an IR spectrum of a pure ("neat") liquid sample.

1. Sample Preparation:

- Ensure the salt plates (typically NaCl or KBr) are clean, dry, and free of residues. Handle them by the edges to avoid transferring moisture from fingers.[14]
- Using a Pasteur pipette, place 1-2 drops of neat **bromochloromethane** onto the center of one salt plate.[15][16]
- Place the second salt plate on top, gently pressing to spread the liquid into a thin, even film between the plates, creating a "sandwich." [15]

2. Instrument Setup and Data Acquisition:

- Place the salt plate "sandwich" into the sample holder in the spectrometer's sample beam path.
- Background Scan: First, run a background spectrum with an empty sample compartment. This allows the instrument to subtract the spectral contributions of atmospheric CO₂ and water vapor.
- Sample Scan: Run the sample scan to obtain the IR spectrum of **bromochloromethane**. The data is typically collected in the range of 4000 cm⁻¹ to 400 cm⁻¹.

3. Data Processing and Cleanup:

- The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
- Label the significant absorption peaks.
- After analysis, disassemble the plates and clean them immediately with a dry solvent (e.g., acetone or isopropanol), then return them to a desiccator for storage.[14][17]

Mass Spectrometry Protocol

This protocol describes a general method for analyzing a volatile liquid using Electron Ionization Mass Spectrometry (EI-MS), often coupled with Gas Chromatography (GC).

1. Sample Preparation:

- Prepare a dilute solution of **bromochloromethane** in a volatile organic solvent (e.g., dichloromethane or methanol). The concentration should be in the range of 10-100 µg/mL.

2. Instrument Setup and Data Acquisition (GC-MS):

- Injection: Inject a small volume (typically 1 µL) of the sample solution into the GC inlet. The high temperature of the inlet (e.g., 250 °C) vaporizes the sample and solvent.
- Separation (GC): The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. While **bromochloromethane** is a single component, GC serves to separate it from any solvent or impurities.

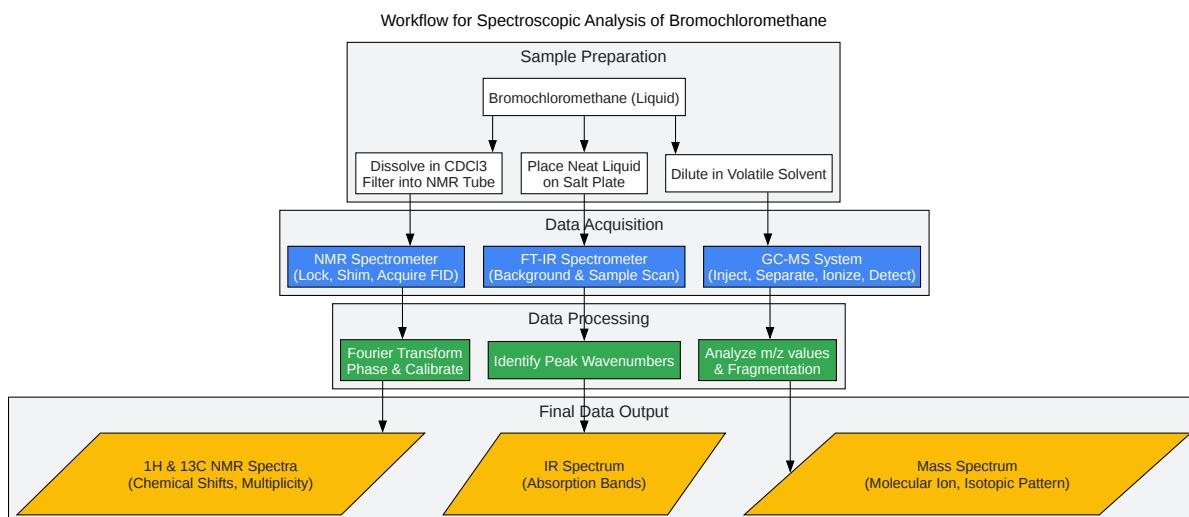
- Ionization (MS): As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. In the EI source, a high-energy electron beam (typically 70 eV) bombards the molecules, ejecting an electron to form a positively charged molecular ion (M^+) and various fragment ions.[18]
- Mass Analysis: The generated ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight). The analyzer separates the ions based on their mass-to-charge ratio (m/z).[18]
- Detection: An electron multiplier or similar detector records the abundance of ions at each m/z value, generating the mass spectrum.[18]

3. Data Processing:

- The resulting mass spectrum plots relative ion abundance versus m/z .
- Identify the molecular ion peak (M^+). Its m/z corresponds to the molecular weight of the compound. Note the characteristic isotopic pattern for bromine and chlorine.
- Analyze the fragmentation pattern by identifying the major fragment peaks. The difference in mass between the molecular ion and a fragment ion can indicate the loss of specific neutral fragments (e.g., Br, Cl).

Visualization of Experimental Workflow

The following diagram illustrates the generalized workflow for the spectroscopic analysis of a chemical compound like **bromochloromethane**.



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Caption: Workflow for the spectroscopic analysis of **bromochloromethane**.

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- To cite this document: BenchChem. [Spectroscopic Analysis of Bromochloromethane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b122714#spectroscopic-data-of-bromochloromethane-nmr-ir-ms>]

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